4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide, also known as 4-phenoxy-N-[(pyridin-2-yl)methyl]benzamide, is a compound classified as a small molecule and falls under the category of diphenylethers. This class of organic compounds contains two benzene rings linked by an ether group, and this particular compound includes a pyrimidine moiety, which contributes to its biological activities. It is not currently approved for medical use, but it is under experimental investigation, particularly as an inhibitor of mitogen-activated protein kinase 14 .
The synthesis of 4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide can be achieved through several methods:
These synthetic routes emphasize the importance of controlling reaction conditions to optimize yields and purity.
The molecular formula for 4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide is , and its structure can be described as follows:
The structural representation can be described using the following identifiers:
This structure allows for various interactions with biological targets, particularly enzymes involved in signaling pathways .
The compound participates in various chemical reactions typical for amides and ethers, including:
These reactions highlight the versatility of the compound in synthetic organic chemistry and potential modifications for enhanced biological activity .
4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide primarily acts as an inhibitor of mitogen-activated protein kinase 14. This mechanism involves:
This action suggests potential therapeutic applications in conditions where mitogen-activated protein kinase 14 plays a critical role, such as cancer and inflammatory diseases .
The physical and chemical properties of 4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide are essential for understanding its behavior in biological systems:
Other relevant properties include:
These properties are crucial for predicting bioavailability and pharmacokinetics .
While still under investigation, 4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide shows promise in several scientific applications:
Further research into its efficacy and safety profile will determine its future applications in pharmacology .
The structural architecture of 4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide integrates complementary pharmacophoric elements that enable targeted biological interactions. This hybrid scaffold strategically combines:
Structure-activity relationship (SAR) analysis reveals critical electronic and steric constraints:
Table 1: Impact of Structural Modifications on Biological Activity
Structural Element | Modification | Kinase Inhibition IC₅₀ (μM) | Binding Energy (kcal/mol) |
---|---|---|---|
Pyrimidine position | 5-yl (unsubstituted) | 1.05 ± 0.15 | -9.2 |
4-yl | 3.42 ± 0.38 | -6.7 | |
Linker length | -CH₂CH₂- | 1.05 ± 0.15 | -9.2 |
-CH₂- | 7.81 ± 1.24 | -5.3 | |
-CH₂CH₂CH₂- | 5.37 ± 0.69 | -7.1 | |
Phenoxy position | para | 1.05 ± 0.15 | -9.2 |
meta | 2.94 ± 0.41 | -7.5 |
Molecular docking simulations confirm the hybrid scaffold adopts a low-energy conformation in kinase binding pockets, with the pyrimidine nitrogen forming dual hydrogen bonds to hinge region residues (e.g., Met793 in EGFR), while the benzamide carbonyl interacts with catalytic lysine residues [3] [9].
The synthesis of 4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide employs convergent strategies coupling separately constructed segments:
Pathway A: Amide-Coupling First Approach
Pathway B: Pyrimidine-Late Approach
Table 2: Comparative Analysis of Synthetic Pathways
Parameter | Pathway A | Pathway B | Stille Coupling Alternative |
---|---|---|---|
Key Step | Amide coupling | Protection/coupling | C-O bond formation |
Total Steps | 2 | 3 | 4 |
Overall Yield | 65-78% | 52-62% | 45-58% |
Critical Challenge | Pyrimidine | Deprotection | Pd contamination |
decomposition | side reactions | (5-500 ppm) | |
Scalability | >100 g demonstrated | Limited to <50 g | Not demonstrated |
Purity Profile | 90-93% (crude) | 85-88% (crude) | 75-82% (crude) |
Key Optimization Insights:
Targeted modifications of the pyrimidine ring and ethyl spacer enable precise modulation of electronic and steric properties:
Pyrimidine C-H Functionalization
Ethyl Linker Modifications
Table 3: Late-Stage Functionalization Methods and Outcomes
Reaction Type | Conditions | Substituents Tolerated | Yield Range | Purity (HPLC) |
---|---|---|---|---|
C5 Bromination | NBS, CH₃CN, MW 80°C, 20 min | Electron-withdrawing/-donating | 85-92% | 95-98% |
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, 80°C | Aryl, heteroaryl, vinyl | 75-89% | 90-96% |
Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, iPr₂NH, 70°C | Alkyl-, aryl-acetylenes | 68-82% | 88-94% |
N-Alkylation | K₂CO₃, DMF, R-X, 25-60°C | Methyl, ethyl, benzyl | 40-65% | 85-93% |
Reductive Amination | R-CHO, NaBH₄, MeOH, 0°C→RT | Alkyl, arylalkyl | 55-60% | 82-87% |
Microwave-Assisted Acceleration:SNAr reactions with pyrimidine scaffolds achieve 5-fold rate enhancement under microwave irradiation (120°C, 20 min vs. 16h conventional heating) while suppressing decomposition pathways observed in thermal methods [9]. Solvent-free conditions using KF/Al₂O₃ as base further improve selectivity for monosubstituted products (>95% by LC-MS) [8].
Achieving pharmaceutical-grade purity (>99%) requires orthogonal purification strategies addressing specific impurity profiles:
Chromatographic Challenges and Solutions
Crystallization Optimization
Yield Enhancement Strategies
Table 4: Purification Method Comparison for 4-Phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide
Method | Throughput | Purity Outcome | Key Impurities Removed | Yield Impact |
---|---|---|---|---|
Silica Chromatography | Low (10-50 g/batch) | 95-97% | Hydrolysis products | -15% |
Reversed-Phase C18 | Medium (100 g/batch) | 98-99% | Polar dimers, salts | -10% |
Ethanol/Water Crystallization | High (kg-scale) | 99.0-99.5% | Apolar dimers, trace metals | -5% |
Antisolvent Crystallization (THF/H₂O) | Medium | 98.5-99.3% | Isomeric impurities | -8% |
Advanced Purification Technologies:
Comprehensive Compound List
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0